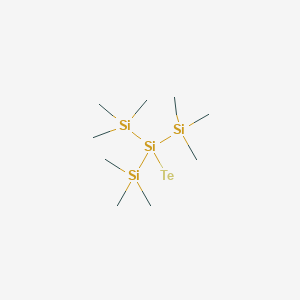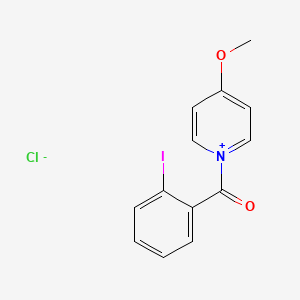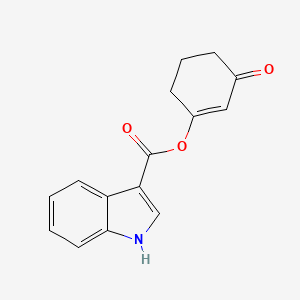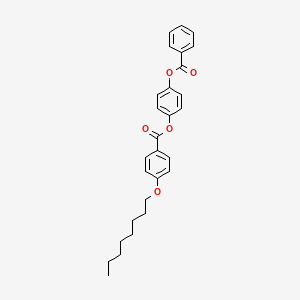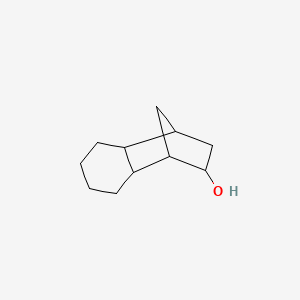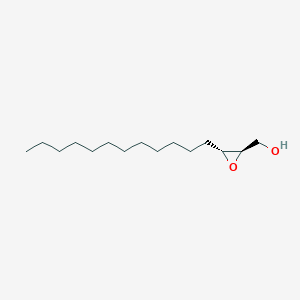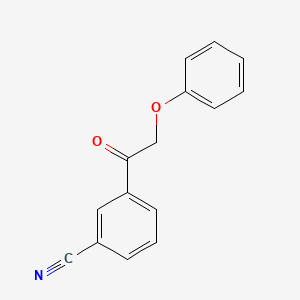![molecular formula C26H27N B14277102 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine CAS No. 136534-63-9](/img/structure/B14277102.png)
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine is an organic compound characterized by the presence of two naphthalene rings connected through a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method involves the alkylation of naphthalene with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Naphthalen-2-yl)acrylic acid ethyl ester
- 3-(Naphthalen-2-yl)acrylic acid
- 1-Naphthalen-2-yl-propan-1-one
Uniqueness
Compared to similar compounds, 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine stands out due to its unique structural arrangement, which imparts distinct chemical and biological properties. Its dual naphthalene rings connected through a propylamine chain provide a versatile framework for various applications in research and industry.
Propiedades
Número CAS |
136534-63-9 |
|---|---|
Fórmula molecular |
C26H27N |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-N-(3-naphthalen-2-ylpropyl)propan-1-amine |
InChI |
InChI=1S/C26H27N/c1-3-11-25-19-21(13-15-23(25)9-1)7-5-17-27-18-6-8-22-14-16-24-10-2-4-12-26(24)20-22/h1-4,9-16,19-20,27H,5-8,17-18H2 |
Clave InChI |
PNZBBCOHCXRNBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CCCNCCCC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


